3-Methyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18264916
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16N2O2 |
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Molecular Weight | 196.25 g/mol |
IUPAC Name | 3-methyl-1-pentan-3-ylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H16N2O2/c1-4-8(5-2)12-6-9(10(13)14)7(3)11-12/h6,8H,4-5H2,1-3H3,(H,13,14) |
Standard InChI Key | GFUKXAFBJNYTEC-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)N1C=C(C(=N1)C)C(=O)O |
Introduction
Structural Characterization and Molecular Properties
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as the core scaffold of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid. Substituents at the 1-, 3-, and 4-positions impart distinct electronic and steric effects that influence reactivity and intermolecular interactions. The pentan-3-yl group at the 1-position introduces a branched alkyl chain, enhancing lipophilicity and potentially modulating bioavailability in biological systems . The methyl group at the 3-position contributes to steric hindrance, while the carboxylic acid at the 4-position enables hydrogen bonding and salt formation, critical for solubility and coordination chemistry .
Electronic and Steric Effects
The electron-withdrawing carboxylic acid group at the 4-position polarizes the pyrazole ring, increasing susceptibility to nucleophilic attack at adjacent positions. Conversely, the methyl and pentan-3-yl groups act as electron donors, creating localized electronic asymmetry. This interplay between electron-rich and electron-deficient regions may facilitate interactions with biological targets, such as enzymes or receptors, as observed in structurally related fungicidal pyrazole analogs .
Spectroscopic and Computational Data
While experimental spectral data for this compound are scarce, computational models predict key features:
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).
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NMR Spectroscopy: Distinct signals for the methyl group (δ ~2.5 ppm in ¹H NMR), pentan-3-yl protons (δ ~1.2–1.8 ppm), and carboxylic acid proton (δ ~12–13 ppm) .
Synthetic Methodologies
The synthesis of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid likely follows established pyrazole cyclization strategies, adapted from methods used for analogous compounds.
Cyclocondensation Reactions
A common route involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. For example:
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Hydrazine Formation: Condensation of pentan-3-yl hydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic or basic conditions.
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Cyclization: Intramolecular cyclization to form the pyrazole ring, followed by hydrolysis of the ester to the carboxylic acid .
Representative Reaction Scheme:
Industrial Optimization
Scalable production may employ continuous-flow reactors to enhance yield and purity. Key parameters include:
Parameter | Optimal Condition | Purpose |
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Temperature | 80–100°C | Facilitate cyclization |
Catalyst | Sodium ethoxide | Promote deprotonation and cyclization |
Solvent | Ethanol/water mixture | Balance solubility and reactivity |
Physicochemical Properties and Reactivity
The compound’s reactivity is governed by its functional groups:
Acid-Base Behavior
The carboxylic acid group (pKa ~4–5) undergoes deprotonation in basic media, forming water-soluble salts. This property is exploitable in drug formulation or environmental remediation.
Derivatization Reactions
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